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Compound of Interest

Compound Name: 3-(Phenoxymethyl)azetidine

Cat. No.: B15266567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the multi-gram synthesis

of 3-(Phenoxymethyl)azetidine, a valuable building block in medicinal chemistry. The

protocols outlined below are designed for scalability, focusing on robust and reproducible

methods.

Overview of the Synthetic Strategy
The synthesis of 3-(Phenoxymethyl)azetidine is accomplished via a two-step process

commencing with the commercially available N-Boc-3-hydroxyazetidine. The first step involves

a Williamson ether synthesis to couple the azetidine ring with a phenoxy moiety. The

subsequent step is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the target

compound, which is then converted to its hydrochloride salt for enhanced stability and ease of

handling.
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Caption: Overall synthetic workflow for 3-(Phenoxymethyl)azetidine hydrochloride.

Experimental Protocols and Data
Step 1: Synthesis of tert-Butyl 3-
(Phenoxymethyl)azetidine-1-carboxylate
This procedure details the Williamson ether synthesis to form the phenoxy ether linkage.
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Caption: Workflow for the Williamson ether synthesis step.

Protocol:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in

anhydrous N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere, add phenol

(9.4 g, 100 mmol) portion-wise at 0 °C.

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of

hydrogen gas ceases.

Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (17.3 g, 100 mmol) in

anhydrous DMF (50 mL) dropwise to the reaction mixture.

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water (200

mL).

Extract the aqueous layer with ethyl acetate (3 x 150 mL).
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Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate as a

colorless oil.

Quantitative Data:

Reagent/Pr
oduct

Molar Mass
( g/mol )

Amount (g)
Moles
(mmol)

Volume
(mL)

Role

tert-Butyl 3-

hydroxyazetid

ine-1-

carboxylate

173.21 17.3 100 -
Starting

Material

Phenol 94.11 9.4 100 - Reagent

Sodium

Hydride

(60%)

40.00 4.4 110 - Base

N,N-

Dimethylform

amide (DMF)

73.09 - - 150 Solvent

tert-Butyl 3-

(phenoxymet

hyl)azetidine-

1-carboxylate

263.33 ~21.1 ~80 - Product

Yields are typically in the range of 75-85%.

Step 2: Synthesis of 3-(Phenoxymethyl)azetidine
Hydrochloride
This procedure describes the deprotection of the N-Boc group and subsequent formation of the

hydrochloride salt.
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Caption: Workflow for Boc deprotection and HCl salt formation.

Protocol:

Dissolve tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate (21.1 g, 80 mmol) in a

mixture of 1,4-dioxane (80 mL) and methanol (20 mL).

To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (60 mL, 240 mmol) at

room temperature.

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC

or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude

solid.

Triturate the solid with diethyl ether or a mixture of ethyl acetate and hexanes to induce

precipitation/crystallization.

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-
(phenoxymethyl)azetidine hydrochloride as a white to off-white solid.

Quantitative Data:
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Reagent/Pr
oduct

Molar Mass
( g/mol )

Amount (g)
Moles
(mmol)

Volume
(mL)

Role

tert-Butyl 3-

(phenoxymet

hyl)azetidine-

1-carboxylate

263.33 21.1 80 -
Starting

Material

4 M HCl in

Dioxane
36.46 (HCl) - 240 60 Reagent

1,4-Dioxane 88.11 - - 80 Solvent

Methanol 32.04 - - 20 Co-solvent

3-

(Phenoxymet

hyl)azetidine

Hydrochloride

199.68 ~15.2 ~76 - Product

Yields for the deprotection and salt formation are typically high, often >95%.

Characterization Data
3-(Phenoxymethyl)azetidine Hydrochloride

Appearance: White to off-white solid

Molecular Formula: C₁₀H₁₄ClNO

Molecular Weight: 199.68 g/mol

¹H NMR (400 MHz, DMSO-d₆) δ: 9.55 (br s, 2H), 7.31 (t, J = 7.9 Hz, 2H), 6.97 (t, J = 7.3 Hz,

1H), 6.91 (d, J = 8.2 Hz, 2H), 4.90 (p, J = 6.0 Hz, 1H), 4.25 (t, J = 9.8 Hz, 2H), 4.02 (dd, J =

10.1, 5.2 Hz, 2H).

¹³C NMR (101 MHz, DMSO-d₆) δ: 157.9, 129.5, 121.3, 114.6, 70.1, 51.8, 35.2.

Melting Point: 135-138 °C
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Safety and Handling Precautions
Sodium Hydride: Reacts violently with water, releasing flammable hydrogen gas. Handle

under an inert atmosphere and away from moisture.

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated

fume hood and wear appropriate personal protective equipment (PPE).

Hydrogen Chloride (in Dioxane): Corrosive and causes severe skin burns and eye damage.

Use in a fume hood with appropriate PPE.

General Precautions: Standard laboratory safety practices should be followed, including the

use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-

ventilated fume hood.

To cite this document: BenchChem. [Application Notes and Protocols for the Scalable
Synthesis of 3-(Phenoxymethyl)azetidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15266567#experimental-procedures-for-scaling-up-
3-phenoxymethyl-azetidine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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